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Compound of Interest

Compound Name:
6-(m-Chlorophenyl)-3-

hydrazinopyridazine

CAS No.: 66548-98-9

Cat. No.: B8708449

Get Quote

Executive Summary & Chemical Context
The compound 6-(m-chlorophenyl)-3-hydrazinopyridazine is a pharmacophore of significant

interest in medicinal chemistry, sharing structural homology with antihypertensive agents like

Hydralazine and Cadralazine.[1][2] Its characterization is non-trivial due to the reactivity of the

hydrazine moiety (susceptible to oxidation and condensation) and the specific electronic effects

of the meta-chlorophenyl substitution.

This guide provides a multi-modal spectroscopic workflow (UV-Vis, FTIR, NMR, MS) to

unequivocally validate the structure. The presence of the chlorine atom provides a distinct

isotopic handle in Mass Spectrometry, while the hydrazine group necessitates specific handling

protocols to prevent degradation during analysis.

Key Chemical Properties[2][3][4][5][6][7]
Molecular Formula:

[1]
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Molecular Weight: 220.66 g/mol [2][3]

Key Functional Groups: Pyridazine ring (1,2-diazine), Hydrazine (

), Aryl Chloride.[1]

Solubility Profile: Soluble in DMSO, DMF, dilute acid; sparingly soluble in water (free base);

soluble in water (HCl salt).[1]

Integrated Characterization Workflow
The following decision matrix outlines the logical flow for complete characterization, prioritizing

sample integrity.
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Figure 1: Step-by-step characterization logic ensuring sample purity before expensive spectral

acquisition.

Protocol 1: Mass Spectrometry (HRMS/LC-MS)
Objective: Confirm molecular formula and validate the presence of the chlorine substituent via

isotopic abundance.[1]

Rationale
The chlorine atom naturally exists as

(75.8%) and

(24.2%).[1] This creates a distinctive 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[1] This is the fastest way to confirm the meta-chlorophenyl substitution is intact.[2][3]

Experimental Protocol
Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid (to promote ionization).

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

Concentration: 1-10 µg/mL.

Expected Data & Interpretation
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Ion Species m/z (Theoretical) Relative Intensity Interpretation

221.06 100%

Protonated molecular

ion (

).[1]

223.06 ~33%

Isotope peak (

).[1] Critical

diagnostic.

Fragment 1 ~204 Variable

Loss of

(Characteristic of

hydrazines).[1]

Fragment 2 ~188 Variable

Loss of hydrazine (

) or

.

Technical Insight: If the

peak is missing or

, the chlorine has likely been lost (dehalogenation) during synthesis. If the mass is

or

, the hydrazine has reacted with atmospheric aldehydes/ketones (hydrazone

formation).

Protocol 2: Nuclear Magnetic Resonance (NMR)
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Objective: Unequivocal structural elucidation. Differentiating the meta-substitution pattern and

confirming the pyridazine core.

Rationale
The pyridazine ring protons form an AB system (two doublets).[1][3] The meta-chlorophenyl

ring will show a complex but distinct pattern (

) compared to para (symmetric doublets) or ortho isomers.[1]

Experimental Protocol
Solvent: DMSO-

is preferred over

.[1][2][3]

Reason: Hydrazinopyridazines are polar and often sparingly soluble in chloroform.[2][3]

DMSO also slows down proton exchange, allowing observation of the hydrazine

protons.[1]

Concentration: 5-10 mg in 0.6 mL solvent.

Acquisition: Standard 1H (16 scans), 13C (1024 scans). D2O exchange is required to

identify labile NH protons.[1][2][3]

Predicted 1H NMR Assignment (DMSO- , 400 MHz)
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Proton

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

NH (Hydrazine) 8.5 - 9.5 Broad Singlet 1H

Deshielded,

disappears with

.[1]

H-2' (Phenyl) 8.0 - 8.1 Singlet (t) 1H

Isolated between

Cl and pyridazine

ring.[1]

H-4/H-5

(Pyridazine)
7.8 - 8.2 Doublets (AB) 2H

Characteristic

heteroaromatic

AB system (

).[1]

H-6' (Phenyl) 7.9 - 8.0 Doublet 1H

Ortho to

pyridazine, meta

to Cl.[1]

H-4' (Phenyl) 7.4 - 7.5 Doublet 1H
Ortho to Cl, para

to pyridazine.[1]

H-5' (Phenyl) 7.5 - 7.6 Triplet 1H

Meta to both

substituents.[1]

[2][3]

NH2 (Hydrazine) 4.2 - 4.8 Broad Singlet 2H

Highly variable;

disappears with

.
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Self-Validating Check: The sum of integrals in the aromatic region (7.4 - 8.2 ppm) must equal 6

protons.[1][2] If it equals 5, the hydrazine NH might be buried there.[2] If it equals 8+, you likely

have solvent contamination (e.g., Toluene) or oxidation products (Azines).[1]

Protocol 3: FTIR Spectroscopy
Objective: Rapid identification of functional groups (Quality Control).

Rationale
IR is excellent for detecting the hydrazine N-H stretches and the C-Cl bond, which is "silent" in

H-NMR.[2]

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) on neat solid is preferred to avoid KBr

hygroscopicity.[1][2][3]

Scans: 16 scans at 4 cm

resolution.

Key Diagnostic Bands[1]
3350 - 3200 cm

:N-H Stretching. Expect a doublet or multiple bands corresponding to the primary amine (

) and secondary amine (

) of the hydrazine.[1]

1630 - 1590 cm

:C=N Stretching. Characteristic of the pyridazine ring.[1][2][3]
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1580 & 1480 cm

:Aromatic C=C. Skeletal vibrations of the phenyl ring.[1][2][3]

1080 - 1050 cm

:Chlorobenzene band. In-plane deformation.[1][2][3]

780 - 680 cm

:C-Cl Stretching. Strong band, specific to meta-substituted chlorobenzenes.[1][2][3]

Protocol 4: UV-Visible Spectroscopy
Objective: Determine conjugation length and protonation state (pKa estimation).

Experimental Protocol
Solvent: Methanol (neutral) and 0.1 M HCl (acidic).[1][3]

Concentration:

M.[1][2][3]

Expected Profile[1][2][7][8][9][10]
Band I (240-260 nm):

transition of the aromatic systems.[1][2]

Band II (300-330 nm):

transition involving the hydrazine lone pairs conjugated with the pyridazine ring.[1][2]

Acid Shift: Upon adding HCl, the hydrazine terminal nitrogen protonates.[2] This disrupts the

conjugation, typically causing a hypsochromic shift (blue shift) of the long-wavelength band.
[1] This confirms the basicity of the hydrazine group.[2][3]

Storage & Stability (Critical)
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Oxidation: Hydrazinopyridazines slowly oxidize in air to form azo-dimers or phthalazine-like

cyclized products if residual aldehyde is present.[1][2][3]

Storage: Store as the Hydrochloride Salt if possible, or keep the free base under Argon at

-20°C.

Safety: Treat as a potential mutagen.[2][3] Use double-gloving and work in a fume hood.[1]

[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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